molecular formula C44H74O8 B14482254 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate CAS No. 64704-02-5

2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate

Cat. No.: B14482254
CAS No.: 64704-02-5
M. Wt: 731.1 g/mol
InChI Key: UVEHLTODYRIJAC-UHFFFAOYSA-N
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Description

2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate is a complex organic compound with the molecular formula C({23})H({42})O(_{6}) . . This compound is characterized by its ester functional groups and long hydrocarbon chains, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with glycerol in the presence of an acid catalyst to form glycerol 1-hexadecanoate . This intermediate is then reacted with acetic anhydride to produce the final compound .

Industrial Production Methods: Industrial production of this compound often employs similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:

  • Hydrolysis : Breaking down the ester bonds in the presence of water and an acid or base catalyst.
  • Oxidation : The hydrocarbon chains can be oxidized to form carboxylic acids.
  • Reduction : The ester groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions:
  • Hydrolysis : Acidic or basic conditions with water.
  • Oxidation : Strong oxidizing agents like potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride.
Major Products Formed:
  • Hydrolysis : Produces hexadecanoic acid and glycerol.
  • Oxidation : Forms carboxylic acids.
  • Reduction : Yields alcohols.

Scientific Research Applications

2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate has several applications in scientific research:

  • Chemistry : Used as a model compound in studying esterification and hydrolysis reactions.
  • Biology : Investigated for its role in lipid metabolism and as a component of biological membranes.
  • Medicine : Explored for its potential in drug delivery systems due to its amphiphilic nature.
  • Industry : Utilized in the production of surfactants and emulsifiers .

Mechanism of Action

The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate involves its interaction with lipid bilayers and enzymes. The ester bonds can be hydrolyzed by lipases, releasing fatty acids and glycerol, which are then metabolized through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate has longer hydrocarbon chains, which can influence its physical properties, such as melting point and solubility. This makes it particularly useful in applications requiring specific lipid characteristics.

Properties

CAS No.

64704-02-5

Molecular Formula

C44H74O8

Molecular Weight

731.1 g/mol

IUPAC Name

2,3-di(hexadecanoyloxy)propyl 2-acetyloxybenzoate

InChI

InChI=1S/C44H74O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34-42(46)49-36-39(37-50-44(48)40-32-30-31-33-41(40)51-38(3)45)52-43(47)35-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30-33,39H,4-29,34-37H2,1-3H3

InChI Key

UVEHLTODYRIJAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC=CC=C1OC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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